molecular formula C7H13N3O B11718031 (1S,2R)-2-azidocycloheptan-1-ol

(1S,2R)-2-azidocycloheptan-1-ol

Cat. No.: B11718031
M. Wt: 155.20 g/mol
InChI Key: DXFAAMPAKSPSPV-RQJHMYQMSA-N
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Description

(1S,2R)-2-azidocycloheptan-1-ol is a chiral organic compound with a unique structure that includes an azido group and a hydroxyl group attached to a cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-azidocycloheptan-1-ol typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a cycloheptanol derivative is treated with sodium azide (NaN₃) under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-azidocycloheptan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: The azido group can participate in substitution reactions to form other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Sodium azide (NaN₃) in DMF is commonly used for azidation reactions.

Major Products Formed

    Oxidation: Cycloheptanone or cycloheptanal.

    Reduction: (1S,2R)-2-aminocycloheptan-1-ol.

    Substitution: Various substituted cycloheptane derivatives depending on the reactants used.

Scientific Research Applications

(1S,2R)-2-azidocycloheptan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2R)-2-azidocycloheptan-1-ol depends on the specific reactions it undergoes. For example, in reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the context of its use, such as in drug development or material synthesis.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-2-aminocycloheptan-1-ol: A reduction product of (1S,2R)-2-azidocycloheptan-1-ol.

    (1S,2R)-2-bromocycloheptan-1-ol: A halogenated analog that can undergo similar substitution reactions.

Uniqueness

This compound is unique due to the presence of both an azido group and a hydroxyl group on a cycloheptane ring. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

(1S,2R)-2-azidocycloheptan-1-ol

InChI

InChI=1S/C7H13N3O/c8-10-9-6-4-2-1-3-5-7(6)11/h6-7,11H,1-5H2/t6-,7+/m1/s1

InChI Key

DXFAAMPAKSPSPV-RQJHMYQMSA-N

Isomeric SMILES

C1CC[C@H]([C@H](CC1)O)N=[N+]=[N-]

Canonical SMILES

C1CCC(C(CC1)O)N=[N+]=[N-]

Origin of Product

United States

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